molecular formula C20H19NO B152254 (R)-2-Amino-1,1,2-triphenylethanol CAS No. 79868-79-4

(R)-2-Amino-1,1,2-triphenylethanol

Cat. No. B152254
CAS RN: 79868-79-4
M. Wt: 289.4 g/mol
InChI Key: ZQNFUXDRYQQYAQ-LJQANCHMSA-N
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Description

(R)-2-Amino-1,1,2-triphenylethanol is a chiral compound that is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound contains an amino group and a secondary hydroxyl group, which are functional groups that can participate in various chemical reactions. The presence of the phenyl groups may influence the physical and chemical properties of the compound, as well as its reactivity.

Synthesis Analysis

The synthesis of related chiral compounds, such as (R)-2-azidoesters, has been reported using an inversion methodology that starts with common amino acids. These azidoesters can serve as protected amino acid equivalents in peptide synthesis. The process involves basic hydrolysis to free the carboxyl group and the use of triphenylphosphine/water to free the amine group, allowing for the preparation of various peptides and depsipeptides with good yields and minimal epimerization .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR have been employed to study the molecular structure of (R)-2-Amino-1-Phenylethanol, a compound similar to (R)-2-Amino-1,1,2-triphenylethanol. These studies provide detailed information on bond lengths, bond angles, dihedral angles, and theoretical frequencies. Density Functional Theory (DFT) calculations, including B3LYP and B3PW91 functionals with 6-311++G (d, p) basis sets, have been used to predict geometrical parameters and to compare computed frequencies with experimental values .

Chemical Reactions Analysis

The chemical reactivity of (R)-2-Amino-1-Phenylethanol has been explored through NBO analysis, which predicts the different possibilities of electronic transition within the molecule. This analysis is crucial for understanding the types of chemical reactions the compound can undergo. The secondary hydroxyl group and the primary amino group are particularly important for binding interactions, which suggests that (R)-2-Amino-1,1,2-triphenylethanol may also exhibit similar reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Amino-1-Phenylethanol, such as heat capacity, entropy, and enthalpy, have been computed at different temperatures. These thermodynamic properties are essential for understanding the stability and reactivity of the compound under various conditions. Additionally, electronic properties like excitation energy and the energy gap between HOMO and LUMO have been calculated, which are important for assessing the compound's electronic behavior and potential applications in electronic materials .

Scientific Research Applications

Silicon Complexes in Liquid Crystals

Schlecht, Frank, and Braun (2011) discuss the formation of hexa-coordinated silicon complexes derived from (R)-2-Amino-1,1,2-triphenylethanol and their use as dopants for converting nematic liquid crystals into cholesteric phases (Schlecht, Frank, & Braun, 2011).

Catalytic Enantioselective Addition

Solà et al. (1998) highlight the use of this compound in the lithium perchlorate-induced ring opening of (S)-triphenylethylene oxide, leading to highly enantioselective catalytic additions of diethylzinc to aldehydes (Solà et al., 1998).

Synthesis and Ligand Development

Reddy et al. (1999) report on the efficient synthesis of enantiomerically pure (S)-2-Amino-1,2,2-triphenylethanol and its use in developing new ligands for highly enantioselective catalytic ethylation of aldehydes (Reddy et al., 1999).

Quantum Mechanics/Molecular Mechanics Study

Vázquez et al. (2000) conducted a study on the enantioselective addition of diethylzinc to benzaldehyde mediated by (R)-2-piperidino-1,1,2-triphenylethanol, using quantum mechanics/molecular mechanics to understand the process (Vázquez et al., 2000).

Tail-Tied Ligands

Pericàs et al. (2003) developed a functional analogue of (R)-2-piperidino-1,1,2-triphenylethanol, demonstrating its high catalytic activity and enantioselectivity when anchored to polymeric supports (Pericàs et al., 2003).

Spectroscopic Investigation and Molecular Docking Study

Subashini and Periandy (2016) conducted a comprehensive spectroscopic study of (R)-2-Amino-1-Phenylethanol, exploring its potential as an anti-bacterial agent through molecular docking studies (Subashini & Periandy, 2016).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions it could be used in.


For a specific compound like “®-2-Amino-1,1,2-triphenylethanol”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re affiliated with a university, you might also have access to a chemistry department or professors who could provide more guidance.


properties

IUPAC Name

(2R)-2-amino-1,1,2-triphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNFUXDRYQQYAQ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-1,1,2-triphenylethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
N Garcıa-Delgado, M Fontes, MA Pericas, A Riera… - Tetrahedron …, 2004 - Elsevier
A general methodology for the synthesis of 2-dialkylamino-1,1,2-triphenylethanol has been developed. Novel ligands 3, 4, and 5, bearing flexible alkyl chains on nitrogen have been …
Number of citations: 60 www.sciencedirect.com
S Schlecht, M Finze, R Bertermann… - European Journal of …, 2013 - Wiley Online Library
Crystal structure analysis reveals the cocrystallysation of two turnstyle rotamers of a pentacoordinate silicon complex with a chiral backbone derived from 2‐amino‐1,1,2‐…
N García-Delgado, KS Reddy, L Solà… - The Journal of …, 2005 - ACS Publications
A simple and convenient methodology for the preparation of optically pure 2-amino-2-aryl-1,1-diphenylethanols is presented. Allylamine was found to produce the ring-opening of …
Number of citations: 21 pubs.acs.org
CP Pradeep, SK Das - Coordination Chemistry Reviews, 2013 - Elsevier
Chiral N-salicyl-β-amino alcohol Schiff bases are important ligands widely employed in asymmetric catalysis. These are referred to as ‘tridentate salen ligands’ and are considered as a …
Number of citations: 104 www.sciencedirect.com
R Fleischer, H Wunderlich… - European journal of …, 1998 - Wiley Online Library
The imines 4 containing a diphenylcarbinol moiety serve as chiral ligands in novel enantiomerically pure imine‐alkoxytitanium(IV) complexes. Depending on the molar ratio of the …
P Kaur, S Pindi, W Wever, T Rajale, G Li - Chemical Communications, 2010 - pubs.rsc.org
The asymmetric catalytic Strecker reaction of achiral N-phosphonyl imines with Et2AlCN has been established. Both free amino alcohols and BINOLs have been proven to be effective …
Number of citations: 79 pubs.rsc.org
G An, C Seifert, G Li - Organic & biomolecular chemistry, 2015 - pubs.rsc.org
The development of environmentally benign, operationally simple, and economically viable synthetic methodologies has been a great challenge in organic synthesis. Group-assisted …
Number of citations: 94 pubs.rsc.org
M Braun - Angewandte Chemie International Edition, 2012 - Wiley Online Library
Either as the free alcohol or deprotonated, a carbinol residue bearing gemial, identical aryl residues can at first sight be recognized as an achiral structural unit. When incorporated, …
Number of citations: 26 onlinelibrary.wiley.com
K Huang, FG Merced, M Ortiz-Marciales… - The Journal of …, 2008 - ACS Publications
An asymmetric synthesis for the preparation of nonracemic amines bearing heterocyclic and heteroaromatic rings is described. A variety of important enantiopure thionyl and arylalkyl …
Number of citations: 49 pubs.acs.org
WJ Wever - 2011 - ttu-ir.tdl.org
The synthesis and characterization of chiral and achiral N-phosphonyl imines has been achieved. Chiral N-phosphonyl imines have been successfully utilized in the asymmetric …
Number of citations: 4 ttu-ir.tdl.org

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